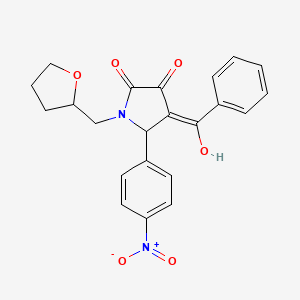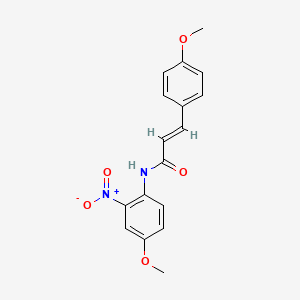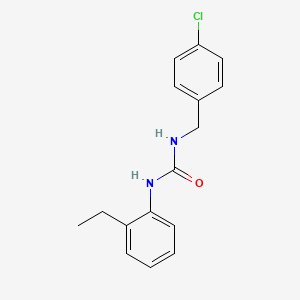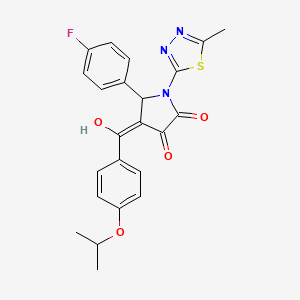![molecular formula C18H12N4O3 B5369395 N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide, also known as POFUT-N, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide inhibits POFUT1 by binding to the enzyme's active site and preventing the transfer of fucose to the target protein. This inhibition can lead to the alteration of protein function and the regulation of various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the glycosylation of proteins, which can affect various biological processes such as cell signaling, adhesion, and migration. Inhibition of POFUT1 by this compound has been found to affect the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. This compound has also been found to affect the immune system by regulating the glycosylation of immunoglobulin G (IgG) antibodies.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide in lab experiments is its specificity for POFUT1, which allows for targeted inhibition of the enzyme. However, this compound may have limitations in terms of its stability and solubility, which may affect its effectiveness in certain experiments.
Future Directions
Future research on N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide could focus on its potential applications in cancer therapy, as the Notch signaling pathway has been found to play a role in cancer development and progression. Additionally, further studies could investigate the effects of this compound on other biological processes and pathways, as well as its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid with 3-aminophenylboronic acid, followed by the reaction with 2-furoyl chloride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been studied for its potential applications in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and biological functions of carbohydrates. This compound has been found to be a potent inhibitor of protein O-fucosyltransferase 1 (POFUT1), an enzyme that is responsible for the fucosylation of specific serine or threonine residues in proteins. This inhibition can lead to the alteration of protein function and the regulation of various biological processes.
properties
IUPAC Name |
N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17(15-5-2-10-24-15)20-14-4-1-3-13(11-14)16-21-18(25-22-16)12-6-8-19-9-7-12/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADDNLKYKKBRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)



![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)